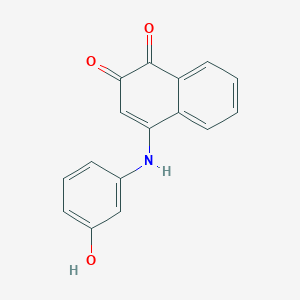

4-(3-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione

Description

Historical Context of Naphthoquinone Derivatives

Naphthoquinones represent a critical class of aromatic diketones with a rich history in medicinal and synthetic chemistry. First isolated from natural sources such as Juglans species (juglone) and Lawsonia inermis (lawsone), these compounds gained prominence for their redox-active properties and biological activities. The synthetic exploration of naphthoquinones accelerated in the mid-20th century, driven by their potential as anticancer agents and enzyme inhibitors.

4-(3-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione (CAS: 75140-04-4) emerged as part of efforts to optimize naphthoquinone scaffolds for enhanced bioactivity. Its development aligns with broader trends in modifying quinone cores with aromatic amines to improve target selectivity, as seen in EGFR inhibitors and antimalarial agents.

Nomenclature and Classification

The compound’s systematic IUPAC name is 4-(3-hydroxyanilino)naphthalene-1,2-dione , reflecting its structural features:

- A naphthalene backbone with ketone groups at positions 1 and 2.

- A 3-hydroxy-substituted anilino group at position 4.

Synonyms :

Classification :

Structural Significance of the 3-Hydroxyanilino Moiety

The 3-hydroxyanilino substituent introduces key electronic and steric effects:

Electronic Features:

Steric Considerations:

- The planar anilino group aligns with the naphthalene system, minimizing steric hindrance while allowing π-π stacking with biological targets.

Table 1 : Comparative Electronic Effects of Substituents in Naphthoquinones

Relationship to Other Naphthoquinone Scaffolds

The compound shares structural motifs with several pharmacologically active naphthoquinones:

1,4-Naphthoquinones (e.g., Lawsone):

1,2-Naphthoquinones (e.g., 1,2-NQ):

Anthraquinone Hybrids:

- Larger fused-ring systems with extended conjugation.

- Demonstrated multitarget activity in neurodegenerative diseases.

Table 2 : Structural and Functional Comparison of Naphthoquinone Derivatives

Properties

IUPAC Name |

4-(3-hydroxyanilino)naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-11-5-3-4-10(8-11)17-14-9-15(19)16(20)13-7-2-1-6-12(13)14/h1-9,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRRYLXXVNMNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298673 | |

| Record name | 4-(3-Hydroxyanilino)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75140-04-4 | |

| Record name | NSC125256 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Hydroxyanilino)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

- Starting materials: 1,2-naphthoquinone or 1,2-dihydronaphthalene-1,2-dione and 3-hydroxyaniline.

- Reaction type: Nucleophilic aromatic substitution or condensation.

- Conditions: Typically conducted in polar solvents such as methanol or ethanol under reflux or mild heating.

- Catalysts/Additives: Sometimes acid or base catalysts are employed to facilitate the reaction.

Specific Preparation Methods

Direct Amination of Naphthoquinone

One straightforward method is the direct reaction of 1,2-naphthoquinone with 3-hydroxyaniline in a suitable solvent like methanol, often under reflux conditions. The reaction proceeds via nucleophilic attack of the amine on the quinone carbonyl, followed by rearrangement to yield the 4-(3-hydroxyanilino) substituted product.

- Typical conditions: Reflux in methanol at 50–60 °C for several hours.

- Yield: Moderate to high yields (generally 70–90%).

- Purification: Recrystallization from methanol or ethanol.

Mannich-Type Reactions

A related synthetic strategy involves Mannich base formation using 2-hydroxy-1,4-naphthoquinone, formaldehyde, and substituted amines. This method typically involves:

- Formation of an intermediate aminomethyl derivative of the aromatic amine.

- Subsequent condensation with naphthoquinone derivatives under reflux.

- Workup includes acid-base extraction and recrystallization.

This approach has been reported for similar hydroxyaniline-naphthoquinone hybrids and could be adapted for the target compound.

Experimental Data and Optimization

Reaction Optimization (Example from Related Naphthoquinone Synthesis)

| Entry | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Piperidine | MeOH | 40 | 5 | 78 | Good yield, mild temp |

| 2 | Piperidine | MeOH | 50 | 3 | 92 | Optimal conditions |

| 3 | Piperidine | MeOH | 60 | 3 | 93 | Slightly better yield |

| 4 | None | MeOH | 50 | 24 | Trace | No catalyst, poor reaction |

Table 1: Optimization of reaction conditions for related naphthoquinone derivatives synthesis.

Reaction Mechanism (Conceptual)

- Initial nucleophilic attack of the amine on the quinone carbonyl.

- Formation of an intermediate imine or aminoquinone.

- Tautomerization to the stable this compound structure.

Characterization and Purification

- Purification: Recrystallization from methanol or dichloromethane is standard.

- Characterization: Confirmed by FT-IR, ^1H NMR, ^13C NMR, and melting point analysis.

- Typical melting point: Around 213–215 °C for related derivatives.

- Spectroscopic features: Characteristic OH stretching in IR (~3460 cm^-1), aromatic proton signals in NMR, and carbonyl peaks (~1670 cm^-1).

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct amination | 1,2-Naphthoquinone + 3-hydroxyaniline | MeOH, reflux 50–60 °C, hours | 70–90 | Simple, straightforward | Requires pure amine and quinone |

| One-pot multicomponent | 2-Hydroxy-1,4-naphthoquinone + amine + aldehyde | MeOH, 40–60 °C, 3–5 h | 78–93 | Efficient, versatile | Needs optimization for specific amine |

| Mannich-type condensation | 2-Hydroxy-1,4-naphthoquinone + formaldehyde + amine | Reflux in EtOH, 12–24 h | Moderate | Access to aminomethyl derivatives | More complex, longer reaction |

Research Findings and Notes

- The presence of the 3-hydroxy group on the aniline ring influences both reactivity and hydrogen bonding in the final product, affecting crystallinity and solubility.

- Reaction yields and rates are sensitive to temperature and catalyst presence, with piperidine often enhancing condensation efficiency in related systems.

- The compound’s synthesis has been confirmed and characterized using advanced spectroscopic and crystallographic techniques, ensuring structural integrity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The naphthoquinone moiety can be reduced to form dihydro derivatives.

Substitution: The anilino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(3-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2, which plays a role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Hydroxyanilino Substituent Variations

4-(2-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione

- Structural Difference: The hydroxyl group is at the 2-position of the anilino ring instead of the 3-position.

- Implications : The ortho-hydroxy group may lead to intramolecular hydrogen bonding with the adjacent dione carbonyl, altering solubility and reactivity compared to the 3-hydroxy analog. This isomer is referenced in chemical databases but lacks detailed comparative data .

4-(4-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione

- Structural Difference: The hydroxyl group is at the 4-position (para) of the anilino ring.

- This compound is commercially available, as noted in supplier databases .

Functional Group Variants: Diol vs. Dione Derivatives

1,2-Dihydronaphthalene-1,2-diols

- Examples : trans-1,2-Dihydronaphthalene-1,2-diol, trans-6-methyl-1,2-dihydronaphthalene-1,2-diol .

- Key Differences :

- Functional Groups : Diols (two hydroxyl groups) vs. diones (two ketone groups).

- Reactivity : Diols are prone to oxidation and participate in dehydration reactions, whereas diones are electrophilic and undergo nucleophilic additions.

- Applications : Diols serve as standards for polycyclic aromatic hydrocarbon (PAH) metabolite analysis, while diones are explored for their redox properties .

Complex Derivatives: Substituted Arylamino Diones

3-(2,4-Dibromoanilino)-2,2-dimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione

- Structural Features: Incorporates a brominated anilino group and a fused furan-dione system.

- Fused Ring System: The furan ring alters conjugation and steric effects compared to the simpler dihydronaphthalene backbone.

Cyclobutene-dione Derivatives (e.g., 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-...-3-cyclobutene-1,2-dione)

- Structural Features: Cyclobutene ring instead of dihydronaphthalene, with trifluoromethyl and amino groups.

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Synthetic Routes : The enzymatic formation of dihydrodiols (e.g., 1,2-dihydronaphthalene-1,2-diol) via epoxidation highlights metabolic pathways that may parallel the synthesis of dione derivatives .

- Analytical Challenges : Derivatives like trans-6-methyl-1,2-dihydronaphthalene-1,2-diol decompose during GC-MS analysis, suggesting that dione analogs may offer better stability for certain applications .

- Biological Activity : Brominated and trifluoromethyl-substituted analogs demonstrate enhanced bioactivity, guiding the design of future derivatives of the target compound .

Biological Activity

4-(3-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione, also known as 4-(3-hydroxyphenylamino)-1,2-dihydronaphthalene-1,2-dione, is an organic compound belonging to the naphthoquinone class. It is characterized by a hydroxyanilino group attached to a dihydronaphthalene-1,2-dione structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- CAS Number : 75140-04-4

- Molecular Formula : C16H11NO3

- Molecular Weight : 265.268 g/mol

- Melting Point : 300 °C

- Boiling Point : 488 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxyaniline with 1,2-naphthoquinone in organic solvents such as ethanol or methanol under reflux conditions. The resulting product can be purified through recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and potential apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and the disruption of cell proliferation pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against a range of bacterial and fungal strains, demonstrating effective inhibition of growth. The compound's mechanism may involve interference with microbial cell wall synthesis or function.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(3-Hydroxyanilino)-6,7-Dimethoxyquinazoline | Structure | Kinase inhibitor |

| 4-Anilinoquinazolines | Structure | Anticancer properties |

The unique combination of a hydroxyanilino group and a naphthoquinone core in this compound distinguishes it from other compounds in terms of biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Inhibition of CDK2 : A study demonstrated that this compound effectively inhibits CDK2 activity in vitro, leading to reduced proliferation in cancer cell lines.

- Antimicrobial Efficacy : Research published in Journal of Antimicrobial Agents reported that this compound showed significant activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by resistant strains.

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target enzymes at the molecular level, revealing specific binding sites that facilitate its inhibitory effects on cancerous cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Hydroxyanilino)-1,2-dihydronaphthalene-1,2-dione?

- Methodology : Condensation reactions between 3-hydroxyaniline and 1,2-dihydronaphthalene-1,2-dione precursors under reflux conditions (e.g., in ethanol or acetic acid) are commonly employed. Purification via column chromatography using silica gel (eluted with ethyl acetate/hexane mixtures) achieves ≥95% purity . Microwave-assisted synthesis may reduce reaction time and improve yield, as demonstrated for structurally analogous naphthoquinone derivatives .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted dihydroxynaphthalene-dione.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign aromatic proton environments (e.g., hydroxyanilino NH and dihydronaphthalene-dione carbonyl groups) .

- IR Spectroscopy : Confirm C=O stretching (~1680–1720 cm⁻¹) and N–H/O–H vibrations (~3200–3500 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., between hydroxyanilino and carbonyl groups) .

Advanced Research Questions

Q. How does the hydroxyanilino substituent influence the compound’s electronic properties and reactivity?

- Methodology :

- UV-Vis Spectroscopy : Compare absorption maxima (λmax) with unsubstituted dihydronaphthalene-dione to assess conjugation effects .

- Cyclic Voltammetry : Measure redox potentials to evaluate electron-withdrawing/donating effects of the hydroxyanilino group .

- DFT Calculations : Model HOMO/LUMO distributions to predict sites for electrophilic/nucleophilic attacks .

Q. What challenges arise in studying its biological activity, and how can they be mitigated?

- Methodology :

- Solubility : Use polar aprotic solvents (e.g., DMSO) for in vitro assays; validate stability via HPLC under physiological conditions (pH 7.4, 37°C) .

- Reactivity : Monitor quinone-hydroquinone redox cycling using ESR to detect radical intermediates .

Data Contradiction & Analysis

Q. How to resolve discrepancies in reported solubility or stability data?

- Methodology :

- Standardized Solvent Systems : Compare solubility in DMSO, DMF, and aqueous buffers (e.g., PBS) across studies .

- Accelerated Stability Testing : Expose the compound to light, heat, and varying pH; quantify degradation products via LC-MS .

- Example : Conflicting solubility reports may stem from polymorphic forms. Use DSC/TGA to identify crystalline vs. amorphous phases .

Research Design & Optimization

Q. How to design experiments to assess its potential as a redox-active scaffold?

- Methodology :

- Kinetic Studies : Track quinone reduction rates using NADH/NADPH cofactors and spectrophotometric monitoring .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or methylated derivatives) and compare redox potentials .

Reference Table: Key Analytical Parameters

| Parameter | Technique | Typical Observations | Evidence Source |

|---|---|---|---|

| Purity | HPLC | ≥95% (C18 column, acetonitrile/water) | |

| Crystal Structure | X-ray Diffraction | Orthorhombic system, H-bonding networks | |

| Redox Potential | Cyclic Voltammetry | E₁/2 ≈ −0.45 V (vs. Ag/AgCl) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.